molecular formula C15H15ClFN3O B2432725 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone CAS No. 478049-12-6

4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone

Cat. No.: B2432725
CAS No.: 478049-12-6
M. Wt: 307.75
InChI Key: IZSNDDPSBVPGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone is a heterocyclic compound that contains a pyridazinone core substituted with a chloro group at the 4-position, a fluorophenyl group at the 2-position, and a piperidino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-nitropyridazine with 4-fluoroaniline to form an intermediate, which is then reduced to the corresponding amine. This intermediate is further reacted with piperidine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow processes may be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group at the 4-position can be replaced by other nucleophiles under suitable conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Substitution reactions: The fluorophenyl and piperidino groups can be modified through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted pyridazinone derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone include other pyridazinone derivatives with different substituents, such as:

  • 2-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
  • 4-chloro-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone
  • 4-chloro-2-(4-bromophenyl)-5-piperidino-3(2H)-pyridazinone

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. For example, the presence of both chloro and fluorophenyl groups can enhance its reactivity and binding affinity to certain biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O/c16-14-13(19-8-2-1-3-9-19)10-18-20(15(14)21)12-6-4-11(17)5-7-12/h4-7,10H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSNDDPSBVPGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.